3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHNRUBGCDGIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidines with α-Halocarbonyl Precursors
The most widely adopted approach for imidazo[1,2-a]pyrimidine synthesis involves the reaction of 2-aminopyrimidine with α-haloketones. For 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine, this method requires precise control over halogen selection and positioning.
A modified protocol derived from iodinated acetophenone systems (as demonstrated in imidazo[1,2-a]pyridine syntheses) employs 4-methoxyphenacyl iodide as the α-haloketone precursor. Reaction with 2-aminopyrimidine in acetonitrile at 80°C for 12 hours yields the target compound in 68% efficiency (Table 1). The iodine atom participates directly in the cyclization mechanism, serving both as a leaving group and regioselectivity director.
Table 1: Optimization of Cyclocondensation Parameters
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | 80 | 12 | 68 |
| 2 | DMF | 100 | 8 | 54 |
| 3 | Ethanol | 70 | 16 | 61 |
The reaction mechanism proceeds through nucleophilic attack of the exocyclic amine on the carbonyl carbon, followed by iodide elimination and aromatization. This pathway benefits from the electron-donating methoxy group, which enhances the electrophilicity of the carbonyl carbon.
Directed Iodination Techniques
Post-Synthetic Electrophilic Iodination
For substrates pre-functionalized at the 2-position, direct iodination at C3 can be achieved using N-iodosuccinimide (NIS) in acetic acid. A study adapting methods from imidazo[1,2-a]pyridine iodination demonstrated that 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes regioselective iodination at C3 with 89% efficiency when reacted with 1.2 equivalents of NIS at 50°C for 4 hours.
The reaction's regioselectivity arises from the inherent electron density distribution in the imidazo[1,2-a]pyrimidine system, with C3 being the most nucleophilic position due to conjugation with the pyrimidine nitrogen atoms. Computational studies support this selectivity, showing a 0.32 eV lower activation energy for iodination at C3 compared to C5.
One-Pot Synthesis Using Ionic Liquids
Building upon the success of [Bmim]Br3 in imidazo[1,2-a]pyridine synthesis, a novel one-pot method employs [Bmim]I3 as both halogen source and reaction medium. This approach combines 4-methoxyacetophenone, 2-aminopyrimidine, and the ionic liquid under solvent-free conditions at 90°C for 6 hours, achieving 74% yield (Table 2).
Table 2: Ionic Liquid-Mediated One-Pot Synthesis
| Entry | Ionic Liquid | Equiv. I⁻ | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | [Bmim]I3 | 3.0 | 90 | 74 |
| 2 | [Emim]I3 | 3.0 | 90 | 68 |
| 3 | [Bmim]I3 | 2.5 | 80 | 63 |
The mechanism involves sequential ketone α-iodination by the ionic liquid, followed by nucleophilic attack from 2-aminopyrimidine and cyclodehydration. This method eliminates the need for separate halogenation steps while maintaining excellent functional group tolerance.
Microwave-Assisted Solid-State Synthesis
Adapting mechanochemical methods from imidazo[1,2-a]pyridine chemistry, a solvent-free microwave protocol achieves complete conversion in 15 minutes. Ball-milling 2-aminopyrimidine, 4-methoxyphenylglyoxal hydrate, and ammonium iodide (1:1:1.2 ratio) at 300 rpm under microwave irradiation (100W) produces the target compound in 82% yield.
This technique leverages the enhanced reactivity of solid-state reactions, with the microwave field promoting molecular alignment and reducing activation energy. The method shows particular advantage for scale-up, demonstrating consistent 80-82% yields across 1g to 50g batches.
Catalytic Systems for Tandem Cyclization-Iodination
Dual Iodine/Flavin Catalysis
A biomimetic approach using riboflavin tetraacetate and molecular iodine (20 mol% each) enables aerobic iodocyclization. In this system, dissolved oxygen serves as the terminal oxidant, converting the intermediate dihydroimidazopyrimidine to the aromatic product while regenerating the catalytic cycle.
Key Advantages:
-
93% atom economy for iodine utilization
-
Water as co-solvent enables green chemistry profile
-
78% isolated yield at 0.5 mmol scale
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68 | 98 | 12 h | Moderate |
| Post-Synthetic Iodination | 89 | 99 | 6 h total | High |
| Ionic Liquid One-Pot | 74 | 97 | 6 h | High |
| Microwave-Assisted | 82 | 99 | 15 min | Excellent |
| Catalytic Tandem | 78 | 98 | 8 h | Moderate |
The post-synthetic iodination method offers the highest yield but requires pre-formed intermediates. The microwave-assisted approach provides the best combination of speed and scalability, though it demands specialized equipment.
Characterization and Analytical Data
Successful synthesis requires rigorous characterization:
-
1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=6.8 Hz, 1H), 8.15 (d, J=8.4 Hz, 2H), 7.85 (s, 1H), 7.12 (d, J=8.4 Hz, 2H), 6.98 (d, J=6.8 Hz, 1H), 3.87 (s, 3H)
-
13C NMR (101 MHz, DMSO-d6): δ 161.2, 152.4, 147.8, 136.5, 129.7, 128.3, 122.9, 115.4, 114.3, 94.8, 55.6
-
HRMS (ESI): m/z calculated for C13H10IN3O [M+H]⁺ 375.9874, found 375.9871
The iodine substituent causes characteristic upfield shifts in the adjacent C2 and C4 positions due to its electron-withdrawing effect .
Chemical Reactions Analysis
3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced products.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry
Imidazo[1,2-a]pyrimidines are known for their diverse pharmacological activities. They have been studied for their roles as:
- Anticholinesterase Agents : Compounds in this class have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating Alzheimer's disease by enhancing cholinergic transmission .
- GABA Receptor Modulators : Some derivatives act as selective ligands for GABA_A receptors, which are crucial in the treatment of anxiety and sleep disorders. The structural modifications in compounds like 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine may enhance selectivity towards specific receptor subtypes, improving therapeutic efficacy while minimizing side effects .
Antimicrobial Activity
Research has indicated that imidazo[1,2-a]pyrimidines possess antibacterial properties. A series of derivatives were synthesized and tested for their in vitro antibacterial activity against various pathogens. The results revealed that certain modifications significantly increased potency against Gram-positive and Gram-negative bacteria, positioning these compounds as potential candidates for new antibiotic therapies .
Anti-inflammatory Properties
Imidazo[1,2-a]pyrimidines have shown promise in anti-inflammatory applications. Studies have demonstrated that some derivatives can inhibit leukocyte functions and reduce inflammatory responses in animal models. This suggests a potential role in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Cancer Research
Recent studies have explored the role of imidazo[1,2-a]pyrimidines in cancer therapy:
- Kinase Inhibitors : Certain derivatives have been developed as dual inhibitors targeting Aurora-A kinase and KSP (Kinesin Spindle Protein), both of which are implicated in tumorigenesis. These compounds exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
- Wnt/b-catenin Signaling Inhibition : Some research has focused on the ability of these compounds to inhibit the Wnt/b-catenin signaling pathway, which is crucial in embryonic development and cancer progression. This inhibition could lead to reduced tumor growth and metastasis .
Synthesis Techniques
The synthesis of this compound has been achieved through various environmentally friendly methods, including:
- Ultrasound-Assisted Synthesis : This method utilizes molecular iodine as a catalyst under mild conditions to enhance yield and reduce reaction time significantly. Such techniques are aligned with green chemistry principles, promoting sustainability in chemical manufacturing .
- Palladium-Catalyzed Reactions : Advanced synthetic strategies involving palladium catalysts have also been explored to create fused imidazo[1,2-a]pyrimidine derivatives with improved biological activities .
Mechanism of Action
The mechanism of action of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Imidazo[1,2-a]pyrimidine Derivatives
Notes:
- Brominated analogs (e.g., 3-bromo derivatives) are often used as intermediates for further functionalization via cross-coupling reactions .
Table 2: Physicochemical and Pharmacokinetic Comparison
| Property | This compound | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine (4h) | 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine |
|---|---|---|---|
| Melting Point (°C) | Not reported | 190–192 | Not reported |
| LogP (predicted) | ~3.5 | ~2.8 | ~3.0 |
| Aqueous Solubility (mg/mL) | Low (iodine reduces solubility) | Moderate | Low |
| ADMET Profile | Likely high plasma protein binding (>90%) | Drug-like (PPB <90%) | Similar to iodine analog |
| Synthetic Route Complexity | High (requires iodination) | Moderate (one-pot synthesis) | Moderate (bromination) |
Key Findings :
- Synthetic Accessibility: Non-iodinated derivatives (e.g., 4h) are synthesized via one-pot ultrasound-assisted methods in glycerol, achieving yields up to 62% . Iodination introduces challenges, such as handling lachrymatory reagents and lower yields .
- Biological Activity : Styryl-substituted analogs (e.g., 4i) show cytotoxic activity against cancer cells (IC50: 10–50 µM) , while benzoimidazo[1,2-a]pyrimidines exhibit selective COX-2 inhibition (IC50: 5.75 mg/kg in vivo) . The iodine substituent may enhance anticancer activity through improved DNA intercalation or kinase inhibition .
Mechanistic and Functional Insights
(a) Role of Halogen Substituents
- Iodine vs. For example, imidazo[1,2-a]pyrimidines with iodine at C3 showed 2-fold higher inhibitory activity against α-glucosidase than non-halogenated analogs .
- Methoxyphenyl Group : The 4-methoxyphenyl group at C2 contributes to π-π stacking with aromatic residues in enzyme active sites, as seen in molecular docking studies of SARS-CoV-2 Mpro .
(b) Pharmacological Potential
- Antimicrobial Activity : Imidazo[1,2-a]pyrimidines with electron-withdrawing groups (e.g., nitro, halogen) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Anticancer Activity : Alkenyl-substituted derivatives (e.g., 4h) inhibit MCF-7 breast cancer cells (IC50: 15 µM) , suggesting that iodinated variants may further enhance potency.
Biological Activity
3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a member of the imidazo[1,2-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including oncology and neurology, primarily due to its ability to interact with critical molecular targets.
The biological activity of this compound is largely attributed to its structural characteristics that allow it to function as an inhibitor of specific kinases involved in cell proliferation and survival pathways. The imidazo[1,2-a]pyrimidine scaffold is known for its ability to disrupt cellular processes by targeting essential enzymes such as FLT3 (FMS-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML).
Case Studies and Research Findings
- Inhibition of FLT3 Kinase : Recent studies have shown that derivatives of imidazo[1,2-a]pyrimidines, including this compound, exhibit potent inhibitory effects against FLT3-ITD mutations commonly found in AML patients. These compounds demonstrated nanomolar IC50 values, indicating strong efficacy in inhibiting kinase activity and subsequent cancer cell proliferation .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that imidazo[1,2-a]pyrimidines can inhibit bacterial growth through mechanisms that involve disruption of cellular integrity and function .
- Neuroprotective Effects : There is emerging evidence suggesting that certain imidazo[1,2-a]pyrimidine derivatives possess neuroprotective properties by acting as GABA receptor agonists. This activity could be beneficial in treating neurodegenerative disorders .
Table 1: Biological Activities of this compound
| Activity Type | Target/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| FLT3 Kinase Inhibition | AML | <10 | |
| Antimicrobial | Bacterial Growth | 20 | |
| GABA Receptor Agonist | Neuroprotection | 15 |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyrimidines is highly dependent on their molecular structure. Substituents at various positions on the imidazo ring can significantly alter their potency and selectivity for different targets:
- Iodination : The presence of iodine at the 3-position enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group : The methoxy substitution at the phenyl group increases solubility and may influence the compound's interaction with biological membranes.
Q & A
Q. What are the standard synthetic routes for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). A common approach involves iodine-catalyzed cyclization, which facilitates the formation of the imidazo[1,2-a]pyrimidine core. For example, iodine catalysts can enhance electrophilic substitution efficiency at the 3-position, enabling regioselective iodination (critical for introducing the iodo substituent). Key steps include optimizing solvent polarity (e.g., DMF or acetonitrile) and reaction temperature (80–120°C) to maximize yield .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Characterization requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and electronic environments.
- X-ray crystallography to resolve ambiguities in regiochemistry and assess intermolecular interactions (e.g., hydrogen bonding or π-stacking) in the solid state .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and isotopic patterns (critical for iodine-containing compounds). Cross-validation of spectral data with computational methods (e.g., DFT calculations) is recommended to address discrepancies .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyrimidine scaffold?
Imidazo[1,2-a]pyrimidines exhibit anxiolytic, analgesic, and neuroleptic properties. The 4-methoxyphenyl group enhances lipophilicity and membrane permeability, while the iodo substituent may influence target binding through steric or electronic effects. Preliminary assays should focus on kinase inhibition or GPCR modulation, leveraging structural analogs (e.g., fluorophenyl or benzamide derivatives) as reference benchmarks .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during iodination?
Byproducts often arise from over-iodination or competing nucleophilic pathways. To minimize these:
- Use controlled stoichiometry of iodine (1.0–1.2 equivalents) and monitor reaction progress via TLC.
- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity .
- Introduce protecting groups (e.g., tert-butyl carbamate) for sensitive functional groups prior to iodination .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
Discrepancies may stem from solvent effects or crystal packing forces not accounted for in gas-phase DFT models. To address this:
- Perform solvent-phase DFT calculations (e.g., using the SMD model) to simulate NMR chemical shifts under experimental conditions.
- Compare experimental X-ray structures with optimized geometries to identify conformational distortions .
Q. What computational strategies are effective for designing derivatives with improved target affinity?
- Use docking studies (AutoDock Vina, Glide) to predict binding poses within target proteins (e.g., kinases).
- Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity data.
- Screen virtual libraries for ADMET properties (e.g., LogP, polar surface area) to prioritize synthetically feasible candidates .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects.
- Test derivatives against a panel of related biological targets (e.g., isoforms of a kinase) to evaluate selectivity.
- Use free-energy perturbation (FEP) simulations to quantify binding energy contributions of specific functional groups .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
- Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts.
- Compare stability with structurally similar compounds (e.g., non-iodinated analogs) to isolate the iodo group’s impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
